1-[(1R,9S,10S,11R,12E,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone
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Overview
Description
Retuline is a monoterpenoid indole alkaloid with formula C21H26N2O2, isolated from several species of Strychnos. It has a role as a plant metabolite. It is a monoterpenoid indole alkaloid, a primary alcohol, a tertiary amino compound, an organic heteropentacyclic compound and a member of acetamides.
Scientific Research Applications
Molecular Structure and Stability
Study of Isomerization Dynamics : Research led by Afonin et al. (2017) explored the spontaneous E/Z isomerization of certain diazapentacyclodienedicarboxylates, revealing that compounds similar to 1-[(1R,9S,10S,11R,12E,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone exhibit spontaneous isomerization in certain solutions. This finding can be crucial for understanding the stability and reactivity of such compounds in different environments, which is essential for their potential application in various scientific fields (Afonin et al., 2017).
Synthesis and Chemical Reactions
Synthesis of Heterocyclic Compounds : Research by Attaby et al. (2006) involved the synthesis of a compound similar to this compound and its reactions to produce a range of heterocyclic compounds. The study highlighted the compound's utility as a precursor for synthesizing novel heterocyclic structures with potential applications in material science and pharmacology (Attaby et al., 2006).
Anti-Inflammatory Activity of Derivatives : Ouf et al. (2015) synthesized a series of thieno[3,2-g]chromene derivatives from a similar compound, discovering that some derivatives exhibited notable anti-inflammatory activities. This work suggests the potential medicinal applications of derivatives of this compound in the development of new anti-inflammatory agents (Ouf et al., 2015).
Molecular Analysis and Characterization
Crystal and Molecular Structure Analysis : Studies by Quadrelli et al. (2011) and Ganapathy et al. (2013) involved the determination of crystal and molecular structures of compounds similar to this compound. Such structural analyses are crucial for understanding the physical and chemical properties of these compounds, which can inform their application in materials science, drug design, and other fields (Quadrelli et al., 2011), (Ganapathy et al., 2013).
Properties
Molecular Formula |
C21H26N2O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[(1R,9S,10S,11R,12E,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone |
InChI |
InChI=1S/C21H26N2O2/c1-3-14-11-22-9-8-21-17-6-4-5-7-18(17)23(13(2)25)20(21)16(12-24)15(14)10-19(21)22/h3-7,15-16,19-20,24H,8-12H2,1-2H3/b14-3-/t15-,16-,19-,20-,21+/m0/s1 |
InChI Key |
IJTKEUDLEABZCZ-SEACFGBCSA-N |
Isomeric SMILES |
C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1[C@@H]([C@@H]3N(C5=CC=CC=C45)C(=O)C)CO |
SMILES |
CC=C1CN2CCC34C2CC1C(C3N(C5=CC=CC=C45)C(=O)C)CO |
Canonical SMILES |
CC=C1CN2CCC34C2CC1C(C3N(C5=CC=CC=C45)C(=O)C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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